Leniolisib
描述
Leniolisib, sold under the brand name Joenja, is a selective phosphoinositide 3-kinase delta inhibitor. It is primarily used for the treatment of activated phosphoinositide 3-kinase delta syndrome, a rare primary immunodeficiency disorder caused by mutations in the PIK3CD or PIK3R1 genes. These mutations lead to immune dysfunction, making it difficult for affected individuals to fight off infections .
科学研究应用
Leniolisib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase delta pathway and its role in cellular signaling.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Primarily used for the treatment of activated phosphoinositide 3-kinase delta syndrome. .
作用机制
Target of Action
Leniolisib, also known under the brand name Joenja, is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a protein that plays a crucial role in the immune system, particularly in the function and development of B cells and T cells .
Mode of Action
This compound works by selectively inhibiting the PI3Kδ protein . This protein is overactive in a condition known as activated phosphoinositide 3-kinase delta syndrome (APDS), leading to immune dysfunction . By inhibiting PI3Kδ, this compound helps normalize immune function .
Biochemical Pathways
This compound inhibits the production of phosphatidylinositol-3-4-5-trisphosphate (PIP3), an important cellular messenger . PIP3 specifically activates AKT (via PDK1) and regulates a multitude of cell functions such as proliferation, differentiation, cytokine production, cell survival, angiogenesis, and metabolism .
Pharmacokinetics
The pharmacokinetics of this compound are similar in healthy individuals and patients with APDS . This compound maximum concentration (Cmax) and area under the concentration–time curve (AUC) values increased dose proportionally over a 20–140 mg twice daily dosage range . This compound is extensively metabolized by the liver, primarily mediated by CYP3A4 (94.5%), as well as CYP3A5 (3.5%), CYP1A2 (0.7%) and CYP2D6 (0.7%) to a minor extent .
Result of Action
This compound’s action results in a significant increase in the number of immune response generating B cells and a reduction in the size of lymph nodes . It also leads to a dose-dependent suppression of the PI3Kδ pathway hyperactivation in cell lines overexpressing p110δ mutants and in primary immune cells from patients with APDS .
Action Environment
The efficacy and safety of this compound have been evaluated in clinical trials . .
生化分析
Biochemical Properties
Leniolisib plays a significant role in biochemical reactions, particularly in the PI3K/AKT/mTOR network, a crucial cellular signaling pathway . This pathway controls several biological processes including cell growth and proliferation, cell survival, protein synthesis, and glycolysis metabolism . This compound interacts with the enzymatic p110δ subunit of PI3K, predominantly expressed in hematopoietic cells . It inhibits the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule whose mutation results in cancer .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It works to block aberrant PI3Kδ-dependent signaling pathways of immune cells, such as B and T cells, neutrophils, monocytes, basophils, plasmocytoid dendritic cells, and mast cells . In vitro, this compound dose-dependently suppresses the PI3Kδ pathway hyperactivation in cell lines overexpressing p110δ mutants and in primary immune cells from patients with APDS .
Molecular Mechanism
This compound exerts its effects at the molecular level by selectively inhibiting PI3Kδ . By blocking this form of the protein, this compound helps normalize immune function as measured by a significant increase in the number of immune response-generating B cells and a reduction in the size of lymph nodes .
Temporal Effects in Laboratory Settings
Long-term treatment with this compound has shown promising results. In a 12-week blinded, randomized, placebo-controlled study, all patients showed amelioration of lymphoproliferation with lymph node sizes and spleen volumes reduced by 39% (mean; range, 26%-57%) and 40% (mean; range, 13%-65%), respectively .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR network, a crucial cellular signaling pathway . It interacts with the enzymatic p110δ subunit of PI3K, which converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) .
Transport and Distribution
The volume distribution of this compound is almost 28.5 L in patients with APDS and 94.5% of it binds to human plasma proteins . The terminal elimination half-life of this compound is 10 h and the apparent oral clearance is 4 L/h .
Subcellular Localization
While specific information on the subcellular localization of this compound was not found, it’s known that this compound works by inhibiting PI3Kδ, a protein that is overactive in activated PI3K delta syndrome . This suggests that this compound likely localizes to areas of the cell where PI3Kδ is active.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of leniolisib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
化学反应分析
Types of Reactions: Leniolisib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce or replace substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
相似化合物的比较
Leniolisib is unique among phosphoinositide 3-kinase inhibitors due to its selectivity for the delta isoform. Similar compounds include:
Idelalisib: A first-in-class phosphoinositide 3-kinase delta inhibitor used for the treatment of chronic lymphocytic leukemia.
Duvelisib: A dual inhibitor of phosphoinositide 3-kinase delta and gamma, used for the treatment of relapsed or refractory chronic lymphocytic leukemia.
Copanlisib: An inhibitor of phosphoinositide 3-kinase alpha and delta, used for the treatment of relapsed follicular lymphoma.
This compound’s selectivity for the delta isoform makes it particularly effective for treating activated phosphoinositide 3-kinase delta syndrome, with fewer off-target effects compared to other inhibitors .
属性
IUPAC Name |
1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKYMZXCGYXLPL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354690-24-6 | |
Record name | Leniolisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354690246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leniolisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LENIOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22772Z9CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). [, , ] It binds to the ATP-binding pocket of PI3Kδ, preventing its catalytic activity. [] This inhibition disrupts downstream signaling pathways, primarily the PI3K/AKT pathway, crucial for B cell development, differentiation, and function. [, , ]
A: While the provided abstracts do not explicitly detail this compound's spectroscopic data, its molecular formula is C23H28N6O2 and its molecular weight is 420.5 g/mol. [, ] For detailed spectroscopic information, refer to specialized chemical databases or publications focusing on its structural elucidation.
ANone: The provided research primarily focuses on this compound's biological activity and clinical applications. Information regarding its material compatibility and stability under various conditions is limited in these abstracts.
A: this compound itself doesn't possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting the kinase activity of PI3Kδ. [, ] Its selectivity for PI3Kδ over other PI3K isoforms, such as α, β, and γ, contributes to its targeted therapeutic potential in immune-related disorders. []
ANone: While the provided abstracts do not detail the use of computational chemistry in this compound's development, it is highly probable that such techniques were employed. Structure-guided design, QSAR modeling, and molecular docking simulations are standard practices in drug discovery and optimization.
A: Research leading to this compound's development involved modifying an initial scaffold of 4,6-diaryl quinazolines. [] These modifications, including the introduction of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core and replacement of a phenyl group with a pyrrolidine-3-amine, aimed to optimize its binding affinity, selectivity for PI3Kδ, and overall drug-like properties. []
ANone: The research primarily focuses on this compound's in vitro and in vivo activity. Information about its stability under various conditions, specific formulation strategies, and methods to enhance its solubility or bioavailability is limited in these abstracts.
A: this compound is an orally bioavailable small molecule. [, , ] Its primary route of elimination is metabolism, with metabolites predominantly excreted in urine and feces. [] It effectively inhibits PI3Kδ activity in vivo, leading to improvements in immune dysregulation and lymphoproliferation. [, , , ] Co-administration with strong CYP3A inhibitors significantly increases its exposure, indicating the involvement of CYP3A enzymes in its metabolism. []
A: this compound demonstrates efficacy in various in vitro and in vivo models. It inhibits immune cell functions in cell-based assays, including B and T cells, neutrophils, and monocytes. [] In animal models, it suppresses antibody production and reduces disease severity in a rat collagen-induced arthritis model. [] Clinical trials in APDS patients show significant reductions in lymphadenopathy, normalization of immune cell subsets, and improvement in clinical symptoms. [, , , , , ]
ANone: The provided research doesn't delve into specific resistance mechanisms to this compound or its cross-resistance with other compounds. Further research is needed to understand the potential for resistance development during long-term treatment.
ANone: The provided research focuses on this compound's systemic effects. Information about specific drug delivery and targeting strategies to enhance its localization to specific tissues or cell types is limited in these abstracts.
A: Several biomarkers are used to assess this compound's efficacy and monitor treatment response. These include the normalization of circulating transitional and naïve B cells, reduction in PD-1+CD4+ and senescent CD57+CD4+ T cells, and decreases in elevated serum IgM and inflammatory markers such as IFNγ, TNF, CXCL13, and CXCL10. [, ]
A: While not explicitly detailed, common analytical techniques likely employed include high-performance liquid chromatography (HPLC) for separation and quantification, potentially coupled with mass spectrometry (LC-MS/MS) for structural identification of this compound and its metabolites. [] 19F-NMR was also used to study its absorption, metabolism, and excretion in a first-in-human study. []
ANone: The provided research primarily focuses on this compound's therapeutic applications. Data regarding its environmental impact, degradation pathways, ecotoxicological effects, and mitigation strategies are not discussed in these abstracts.
ANone: As with any drug under development, this compound's manufacturing and distribution adhere to strict quality control and assurance measures to maintain its identity, purity, strength, and quality throughout its lifecycle. These measures are crucial for ensuring its safety and efficacy.
ANone: The provided research doesn't offer specific details regarding this compound's potential immunogenicity or strategies to mitigate immune responses. Further investigation is needed to understand its long-term immunological effects.
A: While the research doesn't elaborate on specific drug-transporter interactions, it indicates that this compound is primarily metabolized by CYP3A enzymes. [] This suggests that co-administration with strong CYP3A inhibitors or inducers could alter its pharmacokinetic profile, requiring dose adjustments.
A: The provided research primarily focuses on this compound's interaction with CYP3A enzymes. [] Whether it induces or inhibits other drug-metabolizing enzymes requires further investigation to understand potential drug-drug interactions.
ANone: Information regarding this compound's biocompatibility and biodegradability is not a central focus of the provided research. Further studies are needed to assess its long-term effects on biological systems and its environmental fate.
A: While alternative treatments for APDS exist, such as mTOR inhibitors and hematopoietic stem cell transplantation, this compound represents a more targeted approach directly addressing the underlying PI3Kδ hyperactivity. [, , , ] The choice of treatment depends on individual patient factors and requires careful consideration of potential benefits and risks.
ANone: The provided research primarily focuses on this compound's therapeutic potential and does not discuss specific strategies for its recycling or waste management. As with any pharmaceutical, responsible disposal practices and environmental considerations are crucial during its lifecycle.
ANone: Research on this compound utilizes a range of infrastructure and resources, including:
- Genomic sequencing and analysis tools: To identify and characterize genetic mutations in PIK3CD and other related genes associated with APDS. [, ]
- Flow cytometry and cell sorting: To analyze immune cell populations and assess treatment response. [, , ]
- In vitro cell culture models: To study PI3K signaling pathways and assess drug efficacy. [, ]
- Animal models: To investigate disease pathogenesis and evaluate drug efficacy in vivo. []
- Clinical trial infrastructure: To conduct controlled studies and assess drug safety and efficacy in patients with APDS. [, , , , ]
A:
- Discovery of APDS: The identification of activating mutations in PIK3CD as the genetic cause of APDS in 2013 was a critical milestone, paving the way for targeted therapy. [, ]
- Development of this compound: Researchers at Novartis developed this compound as a highly selective inhibitor of PI3Kδ, aiming to address the underlying molecular defect in APDS. []
- Early Clinical Trials: Initial clinical trials demonstrated this compound's efficacy in reducing lymphadenopathy, normalizing immune cell subsets, and improving clinical symptoms in APDS patients. [, , , ]
- FDA Approval: In 2023, this compound received FDA approval for the treatment of APDS in patients aged 12 years and older, marking a significant breakthrough in precision medicine for this rare disease. [, ]
ANone: Research on this compound spans various disciplines, including:
- Immunology: Understanding the role of PI3K signaling in immune cell development, function, and dysregulation. [, , ]
- Genetics: Identifying and characterizing genetic mutations associated with APDS and other inborn errors of immunity. [, ]
- Pharmacology: Developing and optimizing small molecule inhibitors of PI3Kδ with improved potency, selectivity, and pharmacological properties. []
- Clinical Research: Conducting clinical trials to evaluate the safety and efficacy of this compound in patients with APDS. [, , , , , , ]
- Translational Medicine: Bridging the gap between basic science discoveries and clinical applications to develop novel therapies for patients with rare diseases. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。